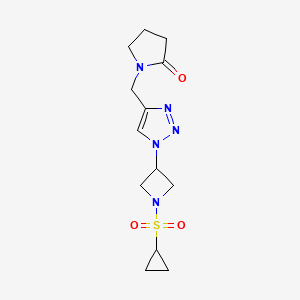

1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-(1-cyclopropylsulfonylazetidin-3-yl)triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O3S/c19-13-2-1-5-16(13)6-10-7-18(15-14-10)11-8-17(9-11)22(20,21)12-3-4-12/h7,11-12H,1-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTCOTDGLCEUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multi-step organic synthesis techniques. A common synthetic route might include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be synthesized through cyclization reactions. For instance, a cyclopropylsulfonyl chloride can react with an amine to form the azetidine ring under basic conditions.

Triazole Formation: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.

Linking the Azetidine and Triazole Rings: This step involves the formation of a bond between the azetidine and triazole rings, often through a nucleophilic substitution reaction.

Incorporation of the Pyrrolidinone Moiety: The final step involves the attachment of the pyrrolidinone group, which can be achieved through various coupling reactions, such as amidation or esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the cyclopropylsulfonyl group or other reactive sites.

Reduction: Reduction reactions can target the triazole ring or the azetidine ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the triazole or azetidine rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studying its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a drug candidate.

Medicine: Investigating its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The triazole ring, for instance, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The azetidine ring might confer additional binding specificity or stability to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole Core Modifications

The target compound’s 1,4-disubstituted triazole contrasts with 1,5-disubstituted variants in terms of regioselectivity. CuAAC methods (e.g., ) ensure precise 1,4-substitution, critical for maintaining spatial orientation in drug-receptor interactions .

Substituent Analysis

Cyclopropylsulfonyl-Azetidine vs. Pyridine ()

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate replaces the azetidine and sulfonyl groups with a pyridine ring. The absence of sulfonyl in ’s compound likely reduces polarity, increasing LogP (predicted ~2.3 vs. ~1.5 for the target). The azetidine’s ring strain in the target compound may enhance binding kinetics compared to pyridine’s planar structure .

Pyrrolidin-2-one vs. Pyrrolidin-1-yl ()

The (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one features a pyrrolidine ring but lacks the lactam carbonyl.

Physicochemical Profile

Biological Activity

The compound 1-((1-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule featuring multiple functional groups that suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies based on diverse research findings.

Structural Overview

The compound integrates a cyclopropylsulfonyl group, an azetidine ring, a triazole moiety, and a pyrrolidinone core. This unique structure positions it for various interactions with biological targets.

Biological Activity

Research indicates that compounds containing triazole scaffolds often exhibit diverse pharmacological effects, including:

- Anticancer properties : Triazole derivatives have been shown to inhibit tumor growth in various cancer models.

- Antimicrobial activity : The presence of the triazole ring enhances interaction with microbial targets.

- Anti-inflammatory effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole | Cyclopropylsulfonyl + Pyrrolidine + Phenyl | Anticancer, Anti-inflammatory |

| Indomethacin | Indole + Carboxylic acid | Anti-inflammatory |

| Sulfasalazine | Sulfonamide + Aromatic ring | Anti-inflammatory |

This table illustrates the potential of this compound to exhibit unique biological activities due to its structural components.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create the triazole structure.

- Substitution Reactions : Modifications can be made at the sulfonyl or pyrrolidinone positions to enhance biological activity.

- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that triazole-containing compounds showed significant cytotoxicity against breast cancer cell lines at concentrations ranging from 5 to 20 µM. The mechanism involved apoptosis induction through caspase activation.

- Antimicrobial Effects : Another investigation revealed that derivatives with similar frameworks exhibited potent activity against multi-drug resistant bacteria, highlighting their therapeutic potential in treating infections.

- Anti-inflammatory Mechanisms : Research indicated that certain analogs reduced pro-inflammatory cytokine levels in vitro, suggesting a pathway for developing anti-inflammatory drugs.

Q & A

Q. What spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?

To confirm the structure, employ a combination of:

- 1H/13C NMR spectroscopy to identify functional groups (e.g., cyclopropylsulfonyl, azetidine, triazole, and pyrrolidinone motifs) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and formula .

- X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for stereochemical assignments of the azetidine and pyrrolidinone rings .

Q. What are the common synthetic routes for constructing the triazole-azetidine-pyrrolidinone core?

A multi-step approach is typically used:

Sulfonylation : React cyclopropylsulfonyl chloride with azetidine to form the sulfonyl-azetidine intermediate under basic conditions (e.g., Et3N in anhydrous DCM) .

Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the azetidine ring .

Pyrrolidinone linkage : Introduce the pyrrolidin-2-one via alkylation or nucleophilic substitution, often requiring protecting groups (e.g., Boc) to prevent side reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield, particularly for the cyclopropylsulfonyl-azetidine intermediate?

Key strategies include:

- Controlled sulfonylation : Use slow addition of sulfonyl chloride to avoid exothermic side reactions and improve regioselectivity .

- Protecting groups : Temporarily protect the azetidine nitrogen with a Boc group to prevent over-sulfonylation .

- Purification : Employ flash chromatography or recrystallization to isolate the intermediate, monitored by TLC or HPLC .

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase or protease inhibitor?

Follow this methodological framework:

- Target selection : Prioritize kinases/proteases with binding pockets compatible with the triazole and sulfonyl motifs (e.g., ATP-binding sites) .

- Assay design : Use fluorescence-based enzymatic assays (e.g., FRET) to measure inhibition kinetics. Include positive controls (e.g., staurosporine for kinases) .

- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the cyclopropyl or pyrrolidinone groups to identify critical pharmacophores .

Q. How can contradictory data on the compound’s stability under varying pH conditions be systematically resolved?

- Controlled stability studies : Incubate the compound in buffered solutions (pH 1–12) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via LC-MS .

- Comparative analysis : Cross-validate results using orthogonal methods (e.g., NMR vs. HPLC) to rule out instrumentation bias .

- Statistical modeling : Apply ANOVA or multivariate regression to identify pH-dependent degradation pathways .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites, focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the triazole .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .

Q. How can researchers address low reproducibility in biological activity assays?

- Standardize protocols : Pre-treat cell lines with consistent passage numbers and serum-free conditions to minimize variability .

- Dose-response curves : Use at least three independent replicates with a 10-point dilution series to calculate reliable IC50 values .

Data Interpretation and Conflict Resolution

Q. What analytical approaches mitigate discrepancies in reported enzymatic inhibition data?

- Meta-analysis : Compare experimental conditions (e.g., enzyme source, buffer composition) across studies to identify confounding variables .

- Kinetic reassessment : Re-evaluate inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.